2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-17(13-14-5-2-1-3-6-14)21-15-7-9-16(10-8-15)23-18-19-11-4-12-20-18/h4,11-12,14-16H,1-3,5-10,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLIYMSPBQABGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrimidin-2-yloxy intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclohexylamine, pyrimidine derivatives, and acetic anhydride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of pyrimidine derivatives in anticancer therapies. Compounds similar to 2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide have been shown to exhibit significant activity against various cancer cell lines. For instance, pyrimidine-based compounds have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in breast and lung cancers .
Antimicrobial Properties
Pyrimidine derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation, making them potential candidates for developing new antibiotics .
Neurological Applications
There is emerging evidence suggesting that compounds like this compound may possess neuroprotective effects. Studies have indicated that such compounds can modulate neurotransmitter levels and protect neurons from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The following table summarizes structural differences and similarities between the target compound and key analogs:
Pharmacological and Physicochemical Properties
- Target Compound: The pyrimidin-2-yloxy group may improve aqueous solubility compared to chlorophenoxy analogs (e.g., ISRIB) due to polar N-atoms. However, reduced lipophilicity could impact blood-brain barrier penetration.
- ISRIB Series: Chlorophenoxy substituents enhance binding to eIF2B’s hydrophobic pockets but increase metabolic liabilities (e.g., CYP450 oxidation) .
- Electron-Withdrawing Effects : Trifluoromethyl analogs () exhibit enhanced metabolic stability but may reduce target affinity due to steric hindrance.
Research Findings and Implications
- Structural Optimization: Replacement of chlorophenoxy with pyrimidine in the target compound represents a strategic shift toward balancing polarity and target engagement.
- Synthetic Feasibility : Pyrimidine incorporation may require orthogonal protection-deprotection steps, increasing synthetic complexity compared to chloro analogs.
- Therapeutic Potential: If the target compound retains eIF2B modulation while improving pharmacokinetics, it could address limitations of current ISRIB derivatives, such as poor solubility and toxicity .
Biological Activity
2-Cyclohexyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, also referred to as N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This compound features a bicyclic structure that includes a pyrimidine ring and cyclohexyl moieties, which contribute to its biological activity.
The molecular formula of this compound is , with a molecular weight of 298.34 g/mol. The structural complexity of this compound is indicative of its potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 2034474-01-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may modulate pathways related to cell proliferation, apoptosis, and metabolic processes .
Key Molecular Targets
- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
- Receptors : Interaction with receptors that regulate cellular functions.
Biological Activity
Studies have shown that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : The presence of the isonicotinamide group suggests potential antimicrobial properties.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies.
- Anticancer Potential : Preliminary data indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in cancer cell lines .
Case Studies
- Anticancer Activity : A study reported that compounds with pyrimidine derivatives exhibited significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The IC50 values ranged from 0.87 to 12.91 μM, indicating a potent growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil .
- Safety Profile : In vivo studies conducted on healthy mice demonstrated favorable safety profiles for similar compounds at doses up to 40 mg/kg, with no significant adverse effects noted during the trials .
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example, substitution of cyclohexyl derivatives with pyrimidin-2-yloxy groups under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) is critical for regioselectivity . Subsequent reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid require strict pH control (pH 4–6) to prevent side reactions. Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., EDCI for amide coupling) can improve yields to >75% .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for verifying cyclohexyl and pyrimidine moieties, particularly the (1r,4r) stereochemistry via coupling constants . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹). Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) with >98% purity thresholds for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). For instance, antitumor activity in MCF-7 cells (IC₅₀ = 2 µM) may differ from HeLa cells (IC₅₀ = 8 µM) due to differential expression of target proteins . Standardize assays using isogenic cell lines and include positive controls (e.g., doxorubicin). Cross-validate findings with protein-binding studies (SPR or ITC) to correlate activity with target affinity .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinase domains or GPCRs. Focus on the pyrimidine-oxygen and acetamide groups, which often form hydrogen bonds with active-site residues (e.g., EGFR-TK: ΔG ≈ -9.2 kcal/mol) . Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. How can reaction conditions be optimized to mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts like N-alkylated derivatives or oxidized pyrimidine adducts can arise from excess reagents or improper temperature control. Use flow chemistry with in-line IR monitoring to maintain optimal reaction parameters (e.g., 50°C ± 2°C for condensation steps) . Gradient recrystallization (hexane/ethyl acetate) or preparative HPLC can isolate the desired product with >95% recovery .
Q. What strategies are recommended for improving solubility and bioavailability in preclinical studies?
- Methodological Answer : The compound’s logP (~3.5) suggests moderate hydrophobicity. Use co-solvents (e.g., PEG-400/Cremophor EL) or formulate as nanoparticles (PLGA encapsulation) to enhance aqueous solubility. Pharmacokinetic studies in rodents (IV vs. oral administration) can guide dose adjustments; for example, nanoformulations may increase bioavailability from 20% to 65% .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
- Methodological Answer : Synthesize analogs with modifications to the cyclohexyl (e.g., substituents at C2/C3) or pyrimidin-2-yloxy groups (e.g., fluorine substitution). Test against a panel of kinases (e.g., JAK2, CDK4/6) to map activity trends. QSAR models (CoMFA/CoMSIA) can highlight steric/electronic contributions; for instance, electron-withdrawing groups on pyrimidine enhance kinase inhibition by 30–50% .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-response discrepancies in enzyme inhibition assays?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring Hill slopes are within 0.8–1.2 for single-site binding. Compare AUC values from dose-response curves across replicates (ANOVA with Tukey’s post hoc test) to identify outliers. For EC₅₀ shifts >2-fold, re-evaluate compound stability or assay interference (e.g., fluorescent compounds in FRET assays) .
Q. How can researchers validate the stereochemical purity of the (1r,4r)-cyclohexyl intermediate?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, heptane/ethanol) resolves enantiomers with a resolution factor >1.5. Confirm via NOESY NMR (cross-peaks between axial H-1 and H-4 protons) . Alternatively, X-ray crystallography of a derivative (e.g., co-crystallized with tartaric acid) provides unambiguous stereochemical assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
